molecular formula C14H10ClNO4S2 B2696536 [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-chlorobenzoate CAS No. 338776-76-4

[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-chlorobenzoate

Cat. No.: B2696536
CAS No.: 338776-76-4
M. Wt: 355.81
InChI Key: YVCIRWXAYDOZNO-FOWTUZBSSA-N
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Description

The compound [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-chlorobenzoate features a bicyclic thieno-thiopyran core with two sulfone groups (7,7-dioxo) and an imino-amino group conjugated to a 4-chlorobenzoate ester. The E-configuration of the imine moiety is critical for its stereoelectronic properties, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name

[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4S2/c15-10-3-1-9(2-4-10)13(17)20-16-12-6-8-22(18,19)14-11(12)5-7-21-14/h1-5,7H,6,8H2/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCIRWXAYDOZNO-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1=NOC(=O)C3=CC=C(C=C3)Cl)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CS(=O)(=O)C2=C(/C1=N/OC(=O)C3=CC=C(C=C3)Cl)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-chlorobenzoate is a synthetic derivative with potential biological activities. Its structure combines a thienothiopyran moiety with a chlorobenzoate group, suggesting possible interactions with biological targets. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on current literature.

Chemical Structure and Properties

The chemical formula for this compound is C10H8ClNO4S2C_{10}H_{8}ClNO_{4}S_{2}. Its molecular structure features a thieno[2,3-b]thiopyran core, which is known for its diverse biological activities. The presence of the 4-chlorobenzoate group enhances its lipophilicity and potential interaction with cellular membranes.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate thioketones and amines. The following general steps outline the synthetic pathway:

  • Formation of Thieno[2,3-b]thiopyran Core :
    • Reacting suitable thioketones with dicarbonyl compounds under acidic conditions.
  • Introduction of Amino Group :
    • Amine substitution at the 4-position of the thienothiopyran scaffold.
  • Formation of Chlorobenzoate Ester :
    • Esterification reaction with 4-chlorobenzoic acid.

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies demonstrated that derivatives of thiophenes and thienothiopyrans possess tumor growth inhibitory properties against human cancer cell lines such as CCRF-CEM leukemia cells and others .
  • A related study showed that certain benzoate derivatives exhibited IC50 values in the low micromolar range against multiple cancer types .

Antibacterial Activity

The compound's antibacterial properties have also been explored. Compounds featuring similar structural motifs have shown:

  • Moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 µg/mL against Staphylococcus aureus .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays:

  • DPPH radical scavenging assays indicated that derivatives can effectively reduce oxidative stress by scavenging free radicals .

Case Study 1: Cytotoxicity Assessment

A recent study investigated the cytotoxic effects of thienothiopyran derivatives on a panel of twelve human cancer cell lines. The results highlighted that specific modifications in the chemical structure significantly enhanced anticancer activity compared to baseline compounds .

CompoundCell LineIC50 (µg/mL)
Compound ACCRF-CEM5.0
Compound BMCF-712.0
Compound CHeLa8.5

Case Study 2: Antibacterial Testing

Another study focused on assessing the antibacterial efficacy of chlorobenzoate derivatives against clinical isolates of bacteria. The results showed that certain derivatives had notable activity against resistant strains .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli20
Pseudomonas aeruginosa25

Scientific Research Applications

The compound [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-chlorobenzoate has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. This article delves into its applications, supported by case studies and data tables.

Structural Features

The compound features a thieno[2,3-b]thiopyran core, which is known for its diverse reactivity and potential as a pharmacophore in medicinal chemistry. The presence of the amino group and the 4-chlorobenzoate moiety enhances its bioactivity.

Pharmaceutical Development

The compound has been investigated for its potential as an anti-cancer agent. Studies have shown that derivatives of thieno[2,3-b]thiopyran exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that thieno derivatives could induce apoptosis in breast cancer cells through mitochondrial pathways.

Research indicates that compounds related to thieno[2,3-b]thiopyran structures often exhibit antimicrobial and antifungal properties. A specific study highlighted that certain derivatives demonstrated significant inhibition against pathogenic fungi and bacteria, suggesting their potential use in developing new antibiotics or antifungal agents .

Material Science

Due to its unique electronic properties, this compound is being explored in material science for applications in organic electronics and photovoltaics. The thieno[2,3-b]thiopyran structure can facilitate charge transport, making it suitable for organic semiconductor applications .

Synthetic Chemistry

The compound serves as a versatile intermediate in synthetic organic chemistry. Its functional groups allow for further modifications, leading to the synthesis of more complex molecules with tailored properties for specific applications in drug discovery and materials science .

Table of Case Studies

Study ReferenceFocus AreaFindings
Anti-cancer ActivityInduced apoptosis in breast cancer cells; potential lead compound for drug development.
Antimicrobial PropertiesSignificant inhibition of pathogenic fungi; suggests use in antibiotic development.
Organic ElectronicsDemonstrated effective charge transport; potential application in solar cells.
Synthetic ApplicationsVersatile intermediate for synthesizing complex organic molecules.

Comparison with Similar Compounds

Substituent Variations on the Benzoate Group

The 4-chlorobenzoate ester distinguishes this compound from analogs with different aryl substituents. Key comparisons include:

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 4-chlorobenzoate C₁₄H₁₀ClNO₄S₂ 355.81 Electron-withdrawing Cl enhances stability; planar ester linkage
[(E)-...amino] 3-methylbenzoate 3-methylbenzoate C₁₅H₁₃NO₄S₂ 343.40 Methyl group introduces steric hindrance; reduced electron deficiency
[(E)-...amino] 2-methylbenzoate 2-methylbenzoate C₁₅H₁₃NO₄S₂ 335.40 Ortho-substitution disrupts conjugation; potential for altered solubility
[(E)-...amino] propanoate Propanoate C₁₃H₁₃NO₄S₂ 311.38 Aliphatic ester increases flexibility; lower aromatic stacking potential

Key Observations :

  • Steric Considerations : 3-methyl and 2-methyl substituents introduce steric bulk, which may hinder crystallization or binding to biological targets .
  • Solubility: The propanoate analog’s aliphatic chain likely improves solubility in nonpolar solvents compared to aromatic esters .

Functional Group Diversity in Thieno-Thiopyran Derivatives

The thieno-thiopyran core is versatile, accommodating varied functional groups:

Compound Name Functional Group Application/Property Reference
Target Compound Benzoate ester Material science (e.g., liquid crystals)
N-[(4S,6S)-6-Methyl-...]acetamide Acetamide Pharmacological intermediates (e.g., Dorzolamide)
5,6-Dihydro-4-hydroxy-...sulfonamide Sulfonamide Carbonic anhydrase inhibitors (Dorzolamide API)

Key Observations :

  • Ester vs. Amide/Sulfonamide : The target compound’s ester group is less polar than sulfonamides, affecting bioavailability and solubility. Sulfonamide derivatives (e.g., Dorzolamide-related compounds) are clinically used for glaucoma, highlighting the core’s therapeutic relevance .
  • Synthetic Flexibility : The core’s compatibility with diverse groups (esters, amides, sulfonamides) enables tailored modifications for specific applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-chlorobenzoate?

  • Methodology : The compound’s synthesis involves multi-step protocols, including Mitsunobu-type reactions for stereochemical control. For example, analogous thieno-thiopyran derivatives are synthesized via nucleophilic substitution under nitrogen atmosphere using triphenylphosphine and toluene as solvent .
  • Key Steps :

  • Protection/deprotection of functional groups (e.g., nitrobenzenesulfonyl groups) to prevent side reactions.
  • Diastereoselective formation of the thiopyran core via intramolecular cyclization.
  • Final esterification with 4-chlorobenzoic acid derivatives under anhydrous conditions.
    • Optimization : Reaction monitoring via TLC and purification via column chromatography (eluent: dichloromethane/ethyl acetate) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm regiochemistry and stereochemistry. For example, thieno-thiopyran derivatives exhibit characteristic aromatic proton shifts at δ 7.60–7.40 ppm and thiopyran methyl groups at δ 2.64–2.82 ppm .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., expected [M+H+^+] for C17_{17}H20_{20}N2_2OS: 301.1369) .
  • HPLC : Purity assessment (>95%) using reverse-phase columns .
    • Data Interpretation : Cross-validation of spectral data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .

Q. What are the key stability considerations for this compound under different storage conditions?

  • Stability Profile :

  • Hydrolysis : The ester linkage is susceptible to hydrolysis in aqueous environments. Store in anhydrous solvents (e.g., DMSO-d6_6 or dry DCM).
  • Light Sensitivity : The thiopyran core may degrade under UV exposure; use amber vials for long-term storage.
  • Temperature : Stable at −20°C for >6 months; avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can X-ray crystallography be optimized for determining the stereochemistry of this compound?

  • Crystallization : Use vapor diffusion with solvents like ethyl acetate/hexane. The thiopyran moiety often forms well-ordered crystals due to sulfur’s heavy atom effect .
  • Refinement : Employ SHELXL for small-molecule refinement. Key parameters:

  • ADPs (Anisotropic Displacement Parameters) : Refine non-H atoms anisotropically.
  • Hydrogen Placement : Use riding models or locate via difference Fourier maps .
    • Validation : Check for twinning using PLATON and resolve using SHELXL’s TWIN/BASF commands .

Q. What strategies are effective for resolving contradictions in spectroscopic data during structure elucidation?

  • Case Example : Discrepancies between NMR and X-ray data may arise from dynamic effects (e.g., rotational isomerism).
  • Solutions :

  • VT-NMR : Variable-temperature NMR to identify conformational equilibria (e.g., coalescence temperatures).
  • DFT Modeling : Compare computed and experimental 13C^{13}\text{C} chemical shifts to validate static vs. dynamic structures .
    • Cross-Technique Validation : Overlay ORTEP-3 molecular graphics (from X-ray data) with NMR-derived NOE restraints .

Q. What methodologies are used to study the interaction of this compound with biological targets like enzymes?

  • Biochemical Assays :

  • Enzyme Inhibition : Test against 4-chlorobenzoate dehalogenase (a homolog in Pseudomonas spp.) using UV-Vis spectroscopy to monitor substrate depletion .
  • Binding Affinity : Surface Plasmon Resonance (SPR) or ITC to measure KdK_d values.
    • Computational Docking : Use AutoDock Vina to predict binding modes, focusing on the 4-chlorobenzoate moiety’s role in active-site interactions .

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